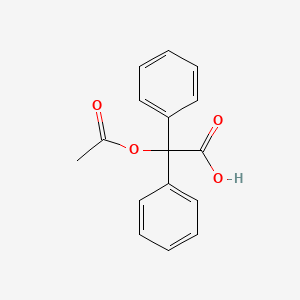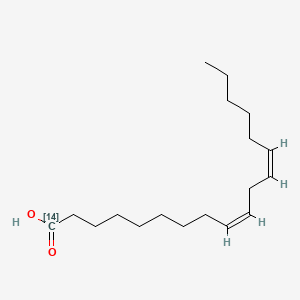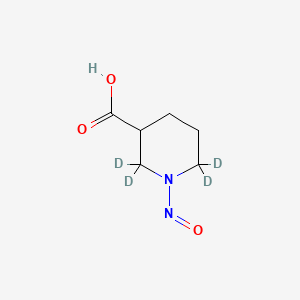
2-Acetyloxy-2,2-diphenylacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Acetyloxy-2,2-diphenylacetic acid is a chemical compound with the molecular formula C16H14O4. This compound is characterized by its molecular weight of 270.29 g/mol and a density of 1.243 g/cm³. It has a boiling point of 406.7°C at 760 mmHg.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-acetyloxy-2,2-diphenylacetic acid typically involves the acetylation of diphenylacetic acid. This reaction can be carried out using acetic anhydride in the presence of a suitable catalyst, such as pyridine, under controlled temperature conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale acetylation reactions using continuous flow reactors. The process ensures high purity and yield, making it suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions: 2-Acetyloxy-2,2-diphenylacetic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be performed using reagents like hydroxide ions (OH-) or halides (Cl-, Br-).
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of benzoic acid derivatives.
Reduction: Reduction reactions typically yield diphenylmethanol derivatives.
Substitution: Substitution reactions can produce various halogenated derivatives of the compound.
Scientific Research Applications
2-Acetyloxy-2,2-diphenylacetic acid has several scientific research applications across different fields:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be employed in biochemical studies to understand enzyme mechanisms.
Industry: It is utilized in the production of various chemical products, including polymers and resins.
Mechanism of Action
2-Acetyloxy-2,2-diphenylacetic acid is similar to other diphenylacetic acid derivatives, such as diphenylacetic acid itself and its halogenated analogs. its acetylated form provides unique chemical properties that distinguish it from these compounds. The acetyl group enhances its reactivity and stability, making it more suitable for certain applications.
Comparison with Similar Compounds
Diphenylacetic acid
3,3-Diphenylpropionic acid
2,2-Diphenylbutyric acid
Halogenated diphenylacetic acids (e.g., 2,2-diphenylacetic acid chloride)
Does this cover everything you were looking for, or is there something specific you'd like to know more about?
Properties
CAS No. |
3808-00-2 |
|---|---|
Molecular Formula |
C16H14O4 |
Molecular Weight |
270.28 g/mol |
IUPAC Name |
2-acetyloxy-2,2-diphenylacetic acid |
InChI |
InChI=1S/C16H14O4/c1-12(17)20-16(15(18)19,13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11H,1H3,(H,18,19) |
InChI Key |
YKSIXPXONFJSDB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![6-(4-Bromo-phenyl)-imidazo[2,1-B]thiazole-3-carboxylic acid](/img/structure/B15351328.png)

![[Dideuterio(hydroxy)methyl]phosphonic acid](/img/structure/B15351363.png)


